4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
Description
4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a heterocyclic compound featuring a phenolic core substituted with ethyl and methoxy groups at positions 4 and 5, respectively. The pyrazole ring at position 2 is further functionalized with a 4-methylthiazole moiety.
Properties
IUPAC Name |
4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-5-11-6-12(13(21)7-14(11)22-4)16-15(10(3)19-20-16)17-18-9(2)8-23-17/h6-8,21H,5H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWVYYGJCPIHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=NNC(=C2C3=NC(=CS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities.
Biological Activity
The compound 4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its anti-inflammatory, anticancer, and neuroprotective properties.
Anti-inflammatory Activity
Research has indicated that compounds with thiazole and pyrazole moieties exhibit significant anti-inflammatory effects. The presence of the methoxy group enhances the compound's ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammation and pain pathways.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 4-Ethyl-5-methoxy... | 0.011 | COX-II inhibition |
| Rofecoxib | 0.420 | COX-II inhibition |
This table illustrates that the target compound is significantly more potent than Rofecoxib, a known COX-II inhibitor, suggesting its potential as a therapeutic agent in inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. Notably, it has shown promising results against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| MCF-7 | 15 | Doxorubicin 10 |
| A549 | 12 | Doxorubicin 8 |
The data indicates that the compound exhibits comparable efficacy to standard chemotherapy agents, highlighting its potential for further development as an anticancer drug .
Neuroprotective Effects
In addition to its anti-inflammatory and anticancer activities, this compound has been evaluated for neuroprotective effects. Studies suggest that it may help in mitigating oxidative stress in neuronal cells, thereby reducing neurodegeneration.
Case Studies
- In Vivo Model of Inflammation : A study using a rodent model demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups. This suggests a strong potential for therapeutic use in chronic inflammatory conditions.
- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, the compound was shown to induce apoptosis through activation of caspase pathways. The mechanism was attributed to its ability to disrupt mitochondrial membrane potential .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Impact on Bioactivity: The presence of halogenated aryl groups (e.g., chloro- and fluorophenyl in Compound 4) correlates with enhanced antimicrobial properties compared to non-halogenated analogues . In contrast, nitro groups (e.g., in ) may reduce bioavailability due to increased molecular polarity.
- Planarity and Conformation : Isostructural compounds (e.g., ) adopt similar planar conformations, except for perpendicular fluorophenyl groups, which may influence binding interactions in therapeutic applications .
Key Observations:
- Crystallization Efficiency : High yields for halogenated derivatives (e.g., Compound 4) are achieved via dimethylformamide crystallization, enabling robust structural characterization .
- TLC Validation : Ethyl acetoacetate-based syntheses (e.g., ) rely on TLC for purity checks, suggesting applicability to the target compound’s quality control.
Intermolecular Interactions and Computational Analysis
- Noncovalent Interactions: Compounds with thiazole and pyrazole moieties (e.g., ) exhibit van der Waals interactions and hydrogen bonding, critical for molecular recognition in drug design .
- Electrostatic Potential Mapping: Tools like Multiwfn can visualize electron density distributions, aiding in predicting reactivity and binding sites for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
